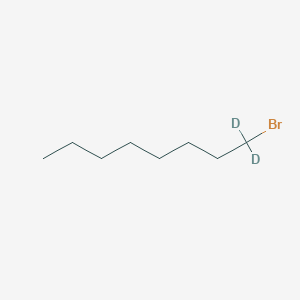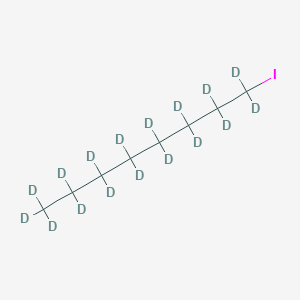
1-Bromooctane-1,1-D2
Übersicht
Beschreibung
1-Bromooctane-1,1-D2 is a deuterium-labeled derivative of 1-Bromooctane, where the hydrogen atoms at the first carbon position are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromooctane-1,1-D2 can be synthesized through a substitution reaction. The general method involves the reaction of 1-octanol with a deuterated brominating agent under acidic conditions. The reaction typically proceeds via an SN2 mechanism, where the hydroxyl group of 1-octanol is protonated by an acid, making it a better leaving group. The deuterated bromide ion then attacks the carbon, replacing the hydroxyl group with a bromine atom.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromooctane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, azides, and other substituted octanes.
Elimination Reactions: The major product is 1-octene.
Wissenschaftliche Forschungsanwendungen
1-Bromooctane-1,1-D2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Analytical Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Synthetic Chemistry: Employed in the synthesis of deuterated compounds, which are valuable in studying reaction kinetics and mechanisms.
Biological Research: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Pharmaceutical Research: Helps in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of 1-Bromooctane-1,1-D2 in chemical reactions primarily involves its role as a substrate in nucleophilic substitution and elimination reactions. The deuterium atoms at the first carbon position can influence the reaction kinetics due to the isotope effect, where the presence of deuterium can slow down the reaction rate compared to hydrogen. This property is particularly useful in studying reaction mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromooctane-1,1-D2 can be compared with other similar compounds such as:
1-Bromooctane: The non-deuterated version, which has similar chemical properties but different isotopic characteristics.
1-Bromohexane: A shorter-chain analogue with similar reactivity but different physical properties.
1-Bromododecane: A longer-chain analogue with similar reactivity but different solubility and boiling point.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium allows for the study of isotope effects and the tracing of molecular transformations in complex systems.
Conclusion
This compound is a valuable compound in scientific research due to its unique isotopic properties. Its applications span across various fields, including analytical chemistry, synthetic chemistry, biological research, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its versatility and importance in modern scientific studies.
Eigenschaften
IUPAC Name |
1-bromo-1,1-dideuteriooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-MGVXTIMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315409 | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86423-34-9 | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86423-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromooctane-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















